molecular formula C11H12ClNO2 B1331543 N-(5-chloro-2-methylphenyl)-3-oxobutanamide CAS No. 25233-50-5

N-(5-chloro-2-methylphenyl)-3-oxobutanamide

Cat. No.: B1331543
CAS No.: 25233-50-5
M. Wt: 225.67 g/mol
InChI Key: SGUFPRJAMBWKAZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-oxobutanamide is an organic compound that belongs to the class of anilides These compounds are characterized by the presence of an amide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-oxobutanamide typically involves the reaction of 5-chloro-2-methylaniline with an appropriate acylating agent. One common method is the reaction of 5-chloro-2-methylaniline with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)phthalamic acid
  • N-(4-chloro-2,5-dimethoxyphenyl)phthalamic acid
  • N-(3-chlorophenyl)phthalamic acid

Uniqueness

N-(5-chloro-2-methylphenyl)-3-oxobutanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the 3-oxobutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7-3-4-9(12)6-10(7)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUFPRJAMBWKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304481
Record name N-(5-Chloro-2-methylphenyl)-3-oxobutanamide
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Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25233-50-5
Record name N-(5-Chloro-2-methylphenyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25233-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-2-methylphenyl)-3-oxobutanamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025233505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetoacet-5-chloro-2-toluidide
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Record name N-(5-Chloro-2-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
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